Distinct Androgen Receptor (AR) Antagonism Mechanism: Target Compound Lacks N/C-Interaction Inhibition Compared to Known AR Antagonists
In a head-to-head mechanistic comparison, methyl 2-amino-3-chloro-5-iodobenzoate (the target compound) was evaluated against its regioisomer, methyl 2-amino-5-chloro-3-iodobenzoate, and clinically used AR antagonists (hydroxyflutamide, bicalutamide, enzalutamide) for its effect on AR N/C-interaction using FRET assays. The target compound demonstrated a distinct mechanism: it did not inhibit AR N/C-interaction, which is a hallmark of the other tested AR antagonists [1].
| Evidence Dimension | Inhibition of AR N/C-interaction (FRET assay) |
|---|---|
| Target Compound Data | No inhibition of AR N/C-interaction |
| Comparator Or Baseline | Hydroxyflutamide, Bicalutamide, Enzalutamide, and regioisomer methyl 2-amino-5-chloro-3-iodobenzoate |
| Quantified Difference | Qualitative difference: Target compound does not inhibit N/C-interaction, while comparators do. |
| Conditions | Fluorescence Resonance Energy Transfer (FRET) assay measuring AR amino-carboxy (N/C)-interaction |
Why This Matters
This unique mechanism suggests the compound may overcome resistance mechanisms that limit the efficacy of current AR antagonists, making it a valuable tool compound for studying alternative AR signaling pathways and a potential lead for next-generation prostate cancer therapies.
- [1] Roell D, Rösler TW, Hessenkemper W, Kraft F, Hauschild M, Bartsch S, Abraham TE, Houtsmuller AB, Matusch R, van Royen ME, Baniahmad A. Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists. J Steroid Biochem Mol Biol. 2019 Apr;188:59-70. doi: 10.1016/j.jsbmb.2018.12.005. View Source
